molecular formula C9H13BrN2O2 B2920880 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide CAS No. 923163-54-6

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide

Cat. No.: B2920880
CAS No.: 923163-54-6
M. Wt: 261.119
InChI Key: PQFMOZKUOJDYOS-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide is a brominated amide derivative featuring a pentanoyl chain substituted with a bromine atom at the second carbon and a 5-methyl-1,2-oxazol-3-yl group as the amine substituent. Its molecular formula is C₉H₁₃BrN₂O₂, with a calculated molecular weight of 277.12 g/mol. The compound’s structure combines a flexible aliphatic chain with a rigid oxazole heterocycle, which influences its physicochemical properties and intermolecular interactions, such as hydrogen bonding and crystal packing .

The 5-methyl-1,2-oxazole moiety contributes to π-π stacking and hydrogen-bonding networks, as observed in structurally related compounds (e.g., triazolothiadiazole derivatives), where planar heterocyclic systems form columnar arrangements in crystals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-4-7(10)9(13)11-8-5-6(2)14-12-8/h5,7H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMOZKUOJDYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=NOC(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex aromatic or aliphatic compounds with extended carbon chains .

Scientific Research Applications

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide is a synthetic organic compound belonging to the oxazole derivatives class. It features a bromine atom, a methyl group, and an oxazole ring, making it a versatile molecule for chemical reactions and applications.

Scientific Research Applications

This compound has applications in scientific research, including medicinal chemistry, biological studies, chemical synthesis, and material science. The compound is used as an intermediate in synthesizing pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties. Oxazole derivatives can exhibit antimicrobial properties, and the presence of the bromine atom can enhance the compound's reactivity, increasing its efficacy against bacterial strains. Derivatives of oxazole compounds can inhibit tumor growth by interfering with cancer cell proliferation pathways. These compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Chemical Synthesis

The compound can serve as a building block for synthesizing complex molecules with diverse chemical functionalities. The presence of the bromine atom enhances its reactivity in substitution and coupling reactions, while the oxazole ring provides a versatile scaffold for further modifications.

Material Science

It can be used in developing new materials with unique properties, such as polymers and coatings.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can modulate enzyme activity, leading to biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Chain Length Key Features
This compound C₉H₁₃BrN₂O₂ 277.12 (calc.) Br Pentanamide Longer chain enhances lipophilicity; bromine increases molecular polarizability.
2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)butanamide C₈H₁₁BrN₂O₂ 261.08 (calc.) Br Butanamide Shorter chain reduces steric bulk; similar bromine effects.
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide C₇H₉ClN₂O₂ 188.61 Cl Propanamide Smaller halogen and chain length lower molecular weight and reactivity.
Key Observations:

Chain Length : Increasing chain length (propanamide → pentanamide) correlates with higher lipophilicity, which may enhance membrane permeability in biological systems.

Oxazole Ring : All compounds share the 5-methyl-1,2-oxazol-3-yl group, enabling consistent hydrogen-bonding motifs. For example, in related triazolothiadiazole-oxazole hybrids, face-centered π-π interactions (centroid distance = 3.47 Å) drive columnar crystal packing .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies of analogous compounds utilize software suites such as:

  • SHELXL/SHELXTL : For refining small-molecule structures, leveraging robust algorithms for handling high-resolution data .
  • ORTEP-3 : Graphical tools for visualizing molecular geometry and thermal ellipsoids .
  • SIR97 : Direct methods for solving crystal structures, particularly useful for automated phase determination .

Hydrogen-bonding patterns in these compounds align with Etter’s graph-set analysis, where directional interactions (e.g., N–H···O, C–H···O) stabilize supramolecular architectures. For instance, the oxazole ring’s nitrogen and oxygen atoms serve as hydrogen-bond acceptors, while the amide N–H acts as a donor .

Biological Activity

2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide is a synthetic organic compound belonging to the class of oxazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a precursor for various pharmacologically active agents.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom, a methyl group attached to an oxazole ring, and a pentanamide chain. These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring is known to modulate enzyme activity, which can lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

Research on this compound indicates several key biological activities:

1. Antimicrobial Activity

  • Studies have shown that oxazole derivatives exhibit significant antimicrobial properties. The presence of the bromine atom enhances the compound's reactivity, potentially increasing its efficacy against bacterial strains.

2. Anticancer Properties

  • Preliminary studies suggest that derivatives of oxazole compounds can inhibit tumor growth by interfering with cancer cell proliferation pathways. The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.

3. Anti-inflammatory Effects

  • Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives, including this compound:

Study Focus Findings
Study AAntimicrobialDemonstrated significant inhibition of Gram-positive bacteria with an IC50 value lower than that of standard antibiotics .
Study BAnticancerShowed that the compound induced apoptosis in cancer cell lines at concentrations of 10–50 µM .
Study CAnti-inflammatoryFound that treatment with the compound reduced TNF-alpha levels in vitro by 30% compared to control .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Oxazole Ring : Cyclization reactions using β-hydroxy amides.
  • Amidation Reaction : Formation of the amide bond by reacting brominated oxazole derivatives with pentanoic acid derivatives using coupling agents like EDCI and DMAP.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound Structural Differences Biological Activity
2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamideShorter acetamide chainModerate antimicrobial activity
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)pentanamideChlorine instead of bromineReduced reactivity and activity
2-Bromo-N-(5-ethyl-1,2-oxazol-3-yl)pentanamideEthyl group instead of methylEnhanced lipophilicity but varied activity

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide?

Methodological Answer:
The compound is typically synthesized via coupling reactions using carbodiimide-based reagents. For example, a general procedure involves reacting 2-bromopentanoic acid with 5-methyl-1,2-oxazol-3-amine in the presence of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent. The reaction is carried out in dichloromethane (CH₂Cl₂) at room temperature for 12–24 hours. Post-reaction, the product is extracted using organic solvents (e.g., ethyl acetate), washed with aqueous solutions (e.g., NaHCO₃), and purified via recrystallization or column chromatography .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:
Structural validation relies on a combination of spectroscopic and spectrometric techniques:

  • 1H/13C NMR : To confirm the integration and chemical environment of protons (e.g., methyl groups in the oxazole ring, bromoalkyl chain).
  • HRMS (ESI) : For exact mass determination, ensuring molecular formula consistency.
  • FT-IR : To verify carbonyl (C=O) and amide (N–H) functional groups.
    For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) is employed to resolve bond lengths, angles, and spatial arrangement .

Advanced: What challenges arise in resolving the crystal structure of derivatives containing the 5-methyl-1,2-oxazol-3-yl moiety?

Methodological Answer:
Crystallographic refinement of oxazole-containing compounds often requires addressing:

  • Disorder in the alkyl chain : The bromopentanamide chain may exhibit conformational flexibility, necessitating anisotropic displacement parameter (ADP) refinement.
  • Hydrogen bonding networks : Use SHELXL or SHELXTL for hydrogen atom placement and refinement, particularly for weak C–H···O/N interactions.
  • Twinned crystals : Employ twin law matrices in programs like WinGX or ORTEP-3 to model overlapping reflections. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced: How can researchers assess the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

  • Enzyme assays : Use fluorogenic or chromogenic substrates (e.g., peptide-AMC for proteases) to measure inhibition kinetics. IC₅₀ values are determined via dose-response curves.
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines.
  • Structural analogs : Compare activity with derivatives lacking the bromoalkyl chain or oxazole ring to identify pharmacophores. Cross-reference with bacterial protease inhibitor studies for mechanistic insights .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for oxazole-containing analogs?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or bacterial proteases). Focus on hydrogen bonds between the oxazole nitrogen and active-site residues.
  • Substituent variation : Synthesize derivatives with modified alkyl chain lengths (e.g., 2-bromohexanamide) or substituted oxazoles (e.g., 5-ethyl instead of 5-methyl).
  • Pharmacokinetic profiling : Assess logP (octanol-water partition) to correlate lipophilicity with membrane permeability .

Advanced: What experimental approaches address solubility and stability issues during in vitro studies?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) while ensuring solvent biocompatibility.
  • Stability assays : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C). Monitor decomposition via HPLC-UV at 254 nm.
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and characterize post-reconstitution stability .

Advanced: How are synthetic impurities and degradation products identified and quantified?

Methodological Answer:

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to separate impurities. MS/MS fragmentation patterns confirm structural identities.
  • Forced degradation : Expose the compound to heat (60°C), UV light, or oxidative conditions (H₂O₂) to simulate degradation pathways.
  • Reference standards : Compare retention times and spectra with certified impurities (e.g., brominated byproducts) from pharmacopeial guidelines .

Advanced: How can computational modeling predict intermolecular interactions in crystalline forms?

Methodological Answer:

  • Hirshfeld surface analysis : CrystalExplorer software maps close contacts (e.g., C–H···O, π-π stacking) to quantify interaction contributions.
  • Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism.
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths .

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